An In-depth Technical Guide to 1-Boc-4-(2-nitrophenyl)piperazine: A Key Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide to 1-Boc-4-(2-nitrophenyl)piperazine: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-4-(2-nitrophenyl)piperazine, with the CAS Number 170017-73-9, is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its structure, featuring a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and substituted with a 2-nitrophenyl moiety, makes it a versatile intermediate in medicinal chemistry. The presence of the nitro group allows for further chemical modifications, such as reduction to an amino group, which opens avenues for the creation of diverse chemical libraries for drug discovery. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this important synthetic intermediate.
Chemical Properties and Data
1-Boc-4-(2-nitrophenyl)piperazine is a stable solid at room temperature. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 170017-73-9 | [1] |
| Molecular Formula | C₁₅H₂₁N₃O₄ | [1] |
| Molecular Weight | 307.34 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2] |
Synthesis
The synthesis of 1-Boc-4-(2-nitrophenyl)piperazine is typically achieved through a nucleophilic aromatic substitution reaction. The general strategy involves the reaction of 1-Boc-piperazine with an activated 2-nitro-substituted benzene ring.
General Experimental Protocol
A common synthetic route involves the reaction of 1-Boc-piperazine with 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene in the presence of a base.
Materials:
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1-Boc-piperazine
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1-Fluoro-2-nitrobenzene or 1-Chloro-2-nitrobenzene
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Anhydrous potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)
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Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
Procedure:
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To a solution of 1-Boc-piperazine (1.0 equivalent) in an anhydrous polar aprotic solvent, add the base (1.5-2.0 equivalents).
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To this stirred mixture, add the 2-nitro-halobenzene (1.0-1.2 equivalents) dropwise at room temperature.
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Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain 1-Boc-4-(2-nitrophenyl)piperazine.
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Caption: Synthetic workflow for 1-Boc-4-(2-nitrophenyl)piperazine.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the Boc group, the piperazine ring protons, and the protons of the 2-nitrophenyl group.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Boc (tert-butyl) | ~1.4-1.5 | Singlet |
| Piperazine (CH₂) adjacent to Boc-N | ~3.5-3.7 | Triplet or Multiplet |
| Piperazine (CH₂) adjacent to Aryl-N | ~3.1-3.3 | Triplet or Multiplet |
| Aromatic (Nitrophenyl) | ~7.0-8.0 | Multiplets |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the carbons of the Boc group, the piperazine ring, and the 2-nitrophenyl group.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Boc (C(CH₃)₃) | ~28 |
| Boc (C=O) | ~154 |
| Boc (C(CH₃)₃) | ~80 |
| Piperazine (C) adjacent to Boc-N | ~40-45 |
| Piperazine (C) adjacent to Aryl-N | ~50-55 |
| Aromatic (C) | ~120-150 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Boc carbamate) | ~1690-1700 |
| N-O (Nitro group) | ~1520 (asymmetric) and ~1350 (symmetric) |
| C-H (aliphatic) | ~2850-3000 |
| C-H (aromatic) | ~3000-3100 |
| C-N | ~1160-1250 |
Mass Spectrometry (MS)
The mass spectrum, typically obtained using electrospray ionization (ESI), would be expected to show the protonated molecular ion [M+H]⁺ at m/z 308.16.
Applications in Drug Discovery
1-Boc-4-(2-nitrophenyl)piperazine is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The piperazine scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide range of drugs with diverse biological activities.
Precursor for Biologically Active Compounds
The primary application of this compound is as a precursor for the synthesis of various derivatives. The 2-nitro group can be readily reduced to a 2-amino group, which can then be further functionalized. This allows for the introduction of a wide variety of substituents, leading to the generation of large chemical libraries for high-throughput screening.
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Caption: Role as a versatile synthetic intermediate.
Potential as a Scaffold for Enzyme Inhibitors
Derivatives of nitrophenylpiperazine have been explored as potential enzyme inhibitors. For instance, some nitrophenylpiperazine derivatives have been investigated for their tyrosinase inhibitory activity, which is relevant for conditions involving hyperpigmentation.[3]
Conclusion
1-Boc-4-(2-nitrophenyl)piperazine is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the presence of versatile functional groups make it an attractive starting material for the creation of novel compounds with a wide range of potential biological activities. The data and protocols presented in this guide provide a valuable resource for researchers working with this important chemical entity.
